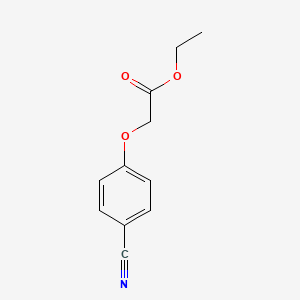
2-Methylthiomorpholin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related morpholine derivatives and structurally similar compounds involves various methodologies, including one-pot sequential synthesis and controllable synthesis approaches. These methods highlight the versatility and efficiency in synthesizing complex molecules with morpholine frameworks, which could be adapted for the synthesis of 2-Methylthiomorpholin-3-one. The one-pot sequential synthesis technique, in particular, showcases the ability to create structurally diverse molecules efficiently, which may include or be adapted to the synthesis of 2-Methylthiomorpholin-3-one (Kang Dong et al., 2022).
Molecular Structure Analysis
While specific studies on the molecular structure of 2-Methylthiomorpholin-3-one are not readily available, the structural analysis of similar morpholine derivatives provides insight into the potential characteristics of 2-Methylthiomorpholin-3-one. Techniques such as X-ray crystallography have been utilized to determine the crystal structures of morpholine derivatives, offering a basis for understanding the molecular geometry, bonding patterns, and overall structure of morpholine-based compounds. These analyses contribute to a deeper understanding of how substitutions on the morpholine ring, such as the methylthio group, may influence the molecular structure (N. Mawad et al., 2010).
Chemical Reactions and Properties
Morpholine derivatives participate in a variety of chemical reactions, reflecting their chemical reactivity and functional group compatibility. For instance, morpholine derivatives have been used as templates for synthesis, demonstrating their utility in constructing complex organic molecules with diverse functional groups. The reactivity of these compounds, including those with methylthio substitutions, underscores their potential in synthetic organic chemistry and the development of new materials and pharmaceuticals (Nimesh C Misra & H Ila, 2010).
Physical Properties Analysis
The physical properties of 2-Methylthiomorpholin-3-one, such as solubility, boiling and melting points, and stability, can be inferred from studies on similar compounds. Morpholine derivatives typically exhibit properties that make them suitable for use in various chemical environments, impacting their solubility in organic solvents and water, thermal stability, and reactivity. These properties are crucial for the compound's applications in chemical syntheses and its handling and storage (G. Gaudiano et al., 1993).
Applications De Recherche Scientifique
Molecular Recognition and Enzyme Inhibition
2-Methylthiomorpholin-3-one derivatives have been studied for their potential as enzyme inhibitors. A study by Vázquez-Valaldez et al. (2020) focused on methylthiomorpholine compounds as possible inhibitors of Angiotensin Converter Enzyme (ACE), which has implications in treating hypertension (Vázquez-Valaldez et al., 2020).
Chemical Synthesis and Reactions
2-Methylthiomorpholin-3-one derivatives have been utilized in chemical synthesis. Nguyen et al. (2015) described the synthesis of 2-aroylbenzothiazoles, including pharmacologically relevant derivatives, using a reaction involving N-methylmorpholine (Nguyen et al., 2015).
Environmental and Biodegradation Studies
Research by Wang et al. (2019) explored the electrochemical degradation of methylisothiazolinone (a compound related to 2-methylthiomorpholin-3-one), highlighting its environmental impact and degradation pathways (Wang et al., 2019).
Applications in Histochemistry
Burstone (1959) investigated the use of methylthiomorpholin-3-one derivatives in histochemical techniques for demonstrating tissue oxidase (Burstone, 1959).
Biomedical Research
Several studies have explored the use of 2-methylthiomorpholin-3-one derivatives in the context of biomedical research. For example, Janecka et al. (2006) synthesized endomorphin-2 analogs containing N-methylated amino acids to study their stability against enzymatic degradation (Janecka et al., 2006).
Propriétés
IUPAC Name |
2-methylthiomorpholin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NOS/c1-4-5(7)6-2-3-8-4/h4H,2-3H2,1H3,(H,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQNETYDIXLTTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCS1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylthiomorpholin-3-one | |
CAS RN |
69226-20-6 |
Source


|
| Record name | 3-Thiomorpholinone, 2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069226206 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Thiomorpholinone, 2-methyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17617 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


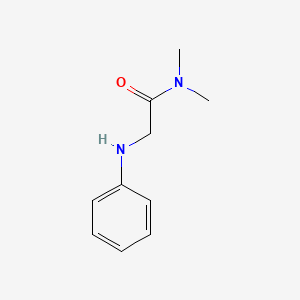


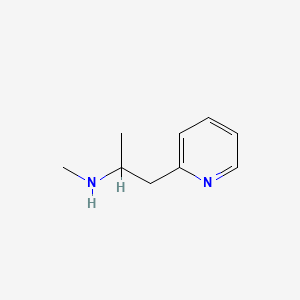
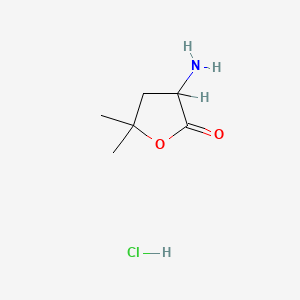
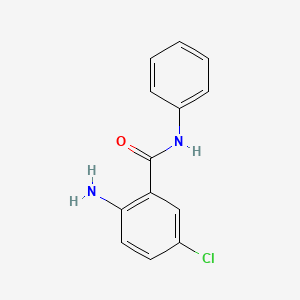

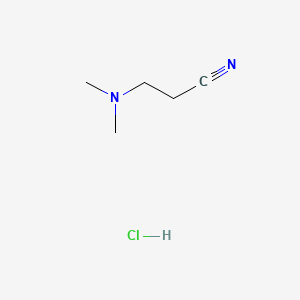
![3-[(2-Cyanoethyl)disulfanyl]propanenitrile](/img/structure/B1266346.png)



